molecular formula C6H6Br2N2 B14189008 3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole CAS No. 923035-91-0

3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole

Cat. No.: B14189008
CAS No.: 923035-91-0
M. Wt: 265.93 g/mol
InChI Key: RRHZMGIEFBDSDL-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine atoms and an ethenyl group in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole typically involves the bromination of 1-ethenyl-5-methyl-1H-pyrazole. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for ethyl derivatives.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.

Major Products

    Substitution: Amino or thiol derivatives of the pyrazole.

    Oxidation: Epoxides or hydroxyl derivatives.

    Reduction: Ethyl derivatives.

    Coupling: Complex heterocyclic compounds with extended conjugation.

Scientific Research Applications

3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and ethenyl group can play a crucial role in binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromo-5-methyl-1H-pyrazole: Lacks the ethenyl group, making it less reactive in certain coupling reactions.

    3,5-Dibromo-1H-pyrazole: Different substitution pattern, leading to variations in reactivity and applications.

    1-Ethenyl-5-methyl-1H-pyrazole: Lacks bromine atoms, resulting in different chemical behavior.

Uniqueness

3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole is unique due to the presence of both bromine atoms and an ethenyl group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.

Properties

CAS No.

923035-91-0

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

3,4-dibromo-1-ethenyl-5-methylpyrazole

InChI

InChI=1S/C6H6Br2N2/c1-3-10-4(2)5(7)6(8)9-10/h3H,1H2,2H3

InChI Key

RRHZMGIEFBDSDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C=C)Br)Br

Origin of Product

United States

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